molecular formula C12H13ClN2O2 B14911339 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline

Cat. No.: B14911339
M. Wt: 252.69 g/mol
InChI Key: SQBKCJYBOVWUHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline (CAS 1280863-15-1) is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.69 g/mol . This aniline derivative features a distinct molecular architecture, incorporating a 5-chloro-2-methoxyaniline moiety linked to a 5-methylisoxazol-3-ylmethyl group . Its structure, represented by the SMILES notation COc1ccc(Cl)cc1NCc1cc(C)on1, highlights the presence of chloro, methoxy, and methylisoxazole functional groups, which are of significant interest in modern heterocyclic and medicinal chemistry research . As a sophisticated synthetic building block, this compound is primarily utilized in research and development activities, including the exploration of structure-activity relationships (SAR), the synthesis of novel chemical libraries for high-throughput screening, and the development of potential pharmacologically active molecules. The integration of both aniline and isoxazole rings in a single molecule makes it a valuable intermediate for constructing more complex target compounds. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols prior to handling.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline

InChI

InChI=1S/C12H13ClN2O2/c1-8-5-10(15-17-8)7-14-11-6-9(13)3-4-12(11)16-2/h3-6,14H,7H2,1-2H3

InChI Key

SQBKCJYBOVWUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline typically involves multiple steps. One common method includes the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving hydroxylamine hydrochloride and an appropriate alkyne or nitrile.

    Substitution reaction: The chloro and methoxy groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.

    Coupling reaction: The final step involves coupling the isoxazole moiety with the substituted aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The chloro and methoxy groups can enhance its binding affinity to target molecules, while the isoxazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline with four structurally related compounds, focusing on molecular features, synthetic pathways, and biological implications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Biological Activity/Application
This compound (Target Compound) C₁₂H₁₄ClN₂O₂ 265.71 Chloro, methoxy, 5-methylisoxazole methylene Likely via condensation or nucleophilic substitution Not explicitly reported; inferred bioactivity from analogs
4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-N-(2-methylbenzyl)aniline (59) C₂₄H₂₀ClNO₂F 408.12 Chlorophenyl, methylisoxazole, methylbenzyl Flash column chromatography (EtOAc/Hexane) In vitro growth inhibition and toxicity studies
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline C₁₄H₁₁ClN₂O 258.70 Benzoxazole core, chloro substituent Not explicitly detailed Unknown; structural analog for SAR studies
5-Chloro-2-methoxy-N-{[4-(methylsulfanyl)phenyl]methyl}aniline C₁₅H₁₆ClNOS 293.81 Methylsulfanyl substituent, methoxy, chloro Not explicitly detailed Potential metabolic stability modulation
SMZ-Cl (4-amino-3-chloro-N-(5-methylisoxazol-3-yl)benzene sulfonamide) C₁₁H₁₁ClN₄O₃S 314.75 Sulfonamide linker, isoxazole, chloro Multi-step synthesis (acetylation, hydrolysis) Antimicrobial activity (sulfonamide class)

Structural and Electronic Comparisons

  • Isoxazole vs. Benzoxazole: The target compound’s 5-methylisoxazole ring (electron-deficient) contrasts with the benzoxazole in compound , which has a fused aromatic system.
  • Substituent Effects : The methoxy group in the target compound enhances solubility compared to the methylsulfanyl group in , which may improve metabolic stability but reduce polarity.

Key Research Findings and Limitations

  • SAR Insights : The 5-methylisoxazole group is critical for bioactivity, as seen in compound 59 and SMZ-Cl. Substitution at the aniline ring (e.g., methoxy vs. chloro) modulates potency and selectivity.
  • Data Gaps: Direct biological data for the target compound are absent in the provided evidence.

Biological Activity

5-Chloro-2-methoxy-N-((5-methylisoxazol-3-yl)methyl)aniline, with the CAS number 1251580-33-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data and case studies.

  • Molecular Formula : C₈H₁₂ClN₂O₃
  • Molecular Weight : 184.19 g/mol
  • Structural Characteristics : The compound features a chloro and methoxy group on the aniline ring and a methylisoxazole moiety, which are essential for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hybrid molecules containing isoxazole derivatives have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of isoxazole derivatives, compounds demonstrated significant growth inhibition (GI%) against leukemia (CCRF-CEM) and colon cancer (HCT-116) cell lines, with percentages around 54% to 57% at specific concentrations .

Cell LineGI% (%)Concentration (µM)
CCRF-CEM56.82<0.01
HCT-11657.71<0.02

This suggests that the structural features of the compound may contribute to its ability to induce apoptosis and inhibit cell proliferation.

Antibacterial Activity

The antibacterial properties of compounds related to this compound have also been investigated. Research indicates that similar compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

A study evaluated the minimum inhibitory concentration (MIC) values for various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings indicate that modifications in the molecular structure can enhance the antibacterial activity of derivatives, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, compounds similar to this aniline derivative have shown antifungal properties against various fungal strains.

Fungal Activity Results

The antifungal activity was assessed against common strains such as Candida albicans:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23

These results support the notion that structural components of the compound play a critical role in its antifungal efficacy .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases, particularly G2/M, which is crucial for halting cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in cancer cells treated with isoxazole derivatives.

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